Vericiguat vs. Riociguat: Pulmonary Artery Pressure Reduction and Airway Resistance in Rat Ex-Vivo Models
In a direct comparative study using rat isolated perfused lungs (IPL), riociguat reduced pulmonary artery pressure (PAP) 10% more effectively than vericiguat (statistically significant, p<0.05), while only vericiguat significantly reduced airway resistance during IPL, a finding reported for the first time in this study [1].
| Evidence Dimension | Pulmonary artery pressure (PAP) reduction and airway resistance |
|---|---|
| Target Compound Data | Vericiguat reduced PAP, but 10% less effectively than riociguat; significantly reduced airway resistance (p<0.001) |
| Comparator Or Baseline | Riociguat reduced PAP with a statistically significant 10% greater effect than vericiguat; did not significantly reduce airway resistance |
| Quantified Difference | Riociguat: 10% greater PAP reduction; Vericiguat: unique airway resistance reduction |
| Conditions | Rat precision-cut lung slices (PCLS) and isolated perfused lungs (IPL) ex-vivo models |
Why This Matters
This head-to-head data provides a quantitative basis for selecting vericiguat over riociguat for research applications where pulmonary bronchodilation is a primary endpoint, despite riociguat's superior vasodilatory effect on pulmonary arteries.
- [1] Spiesshoefer J, et al. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways. Biomedicines. 2025;13(4):856. doi:10.3390/biomedicines13040856 View Source
